molecular formula C9H7BrF2O2 B2892917 Methyl 4-(bromomethyl)-3,5-difluorobenzoate CAS No. 1446516-72-8

Methyl 4-(bromomethyl)-3,5-difluorobenzoate

Cat. No.: B2892917
CAS No.: 1446516-72-8
M. Wt: 265.054
InChI Key: PKISEQRQCNGSCM-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-3,5-difluorobenzoate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromomethyl and difluoromethyl groups

Mechanism of Action

Target of Action

Methyl 4-(bromomethyl)-3,5-difluorobenzoate is a synthetic compound that is often used as an intermediate in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It plays a crucial role in the formation of carbon-carbon bonds, particularly in reactions like the Suzuki-Miyaura cross-coupling .

Mode of Action

The compound acts as an electrophile, reacting with nucleophilic organic groups in a process known as transmetalation . The bromomethyl group (-CH2Br) attached to the aromatic ring makes it highly reactive, allowing it to participate in various organic reactions . In the Suzuki-Miyaura cross-coupling reaction, for example, the bromine atom is replaced by an organoboron reagent, forming a new carbon-carbon bond .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through carbon-carbon bond formation . The exact molecular and cellular effects would depend on the specific compounds being synthesized and their subsequent interactions with biological systems.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of a suitable catalyst (for example, a palladium catalyst in the case of Suzuki-Miyaura coupling ), and the presence of other reactants. Additionally, the compound’s reactivity may be affected by steric hindrance and electronic effects due to the presence of the difluoro groups on the aromatic ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)-3,5-difluorobenzoate typically involves the bromination of methyl 3,5-difluorobenzoate. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the benzylic position.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can yield methyl 3,5-difluorobenzoate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of methyl 3,5-difluorobenzoate.

Scientific Research Applications

Methyl 4-(bromomethyl)-3,5-difluorobenzoate is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential as a precursor in the synthesis of anti-cancer and anti-viral agents.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

    Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar structure but with a methoxy group instead of fluorine atoms.

    Methyl 4-(bromomethyl)benzoate: Lacks the fluorine atoms, making it less electron-withdrawing.

    Methyl 3,5-difluorobenzoate: Lacks the bromomethyl group, making it less reactive towards nucleophiles.

Uniqueness: Methyl 4-(bromomethyl)-3,5-difluorobenzoate is unique due to the presence of both bromomethyl and difluoromethyl groups. The bromomethyl group provides a reactive site for substitution reactions, while the difluoromethyl groups enhance the compound’s electron-withdrawing properties, making it more reactive and versatile in synthetic applications.

Properties

IUPAC Name

methyl 4-(bromomethyl)-3,5-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKISEQRQCNGSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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